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Compound of Interest

Compound Name: 5-Methylethylone

Cat. No.: B12718827 Get Quote

An In-depth Technical Guide to 5-Methylethylone

Disclaimer: 5-Methylethylone is a designer drug and a research chemical. Its pharmacological

and toxicological properties are not well-characterized, and it is not approved for human

consumption. This document is intended for research, scientific, and drug development

professionals only.

Introduction
5-Methylethylone (also known as 5-ME) is a synthetic cathinone that is structurally related to

more well-known compounds such as ethylone and methylone.[1][2] As a member of the

phenethylamine and cathinone chemical classes, it is presumed to have stimulant,

empathogenic, and psychedelic effects.[1][3] However, a significant challenge in the study of 5-
Methylethylone is the sparse availability of comprehensive data regarding its specific

pharmacological, metabolic, and toxicological profile.[1][2][4] This guide synthesizes the

available information and provides a framework for its scientific investigation by presenting its

chemical identity, known properties, and plausible experimental methodologies based on

related compounds.

Chemical Identity
The nomenclature of 5-Methylethylone can be confusing due to inconsistencies in the

literature. Based on its chemical structure, which includes a methyl group on the carbon alpha

to the carbonyl group, the correct IUPAC name is based on a "propan-1-one" backbone.

IUPAC Name: 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12718827?utm_src=pdf-interest
https://www.benchchem.com/product/b12718827?utm_src=pdf-body
https://www.benchchem.com/product/b12718827?utm_src=pdf-body
https://www.benchchem.com/product/b12718827?utm_src=pdf-body
https://dbpedia.org/page/5-Methylethylone
https://en.wikipedia.org/wiki/5-Methylethylone
https://dbpedia.org/page/5-Methylethylone
https://tripsit.me/factsheets/5-methyl-bk-mdea
https://www.benchchem.com/product/b12718827?utm_src=pdf-body
https://www.benchchem.com/product/b12718827?utm_src=pdf-body
https://dbpedia.org/page/5-Methylethylone
https://en.wikipedia.org/wiki/5-Methylethylone
https://chemicalroute.com/product/5-methylethylone/
https://www.benchchem.com/product/b12718827?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/112500536
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylethylone-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12718827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms:

5-Methyl-βk-MDEA[1][2]

5ME[2][3]

5-Methyl-ethylone[2][3]

R-MMC[1]

3,4-Methylenedioxy-5-methyl-N-ethyl cathinone[1]

5-Methyl-betaK-mdea[5]

Physicochemical and Pharmacological Properties
Quantitative data for 5-Methylethylone is limited. The following tables summarize its known

physicochemical properties and provide a comparative context for its expected

pharmacological profile by including data from the related and better-studied cathinone,

methylone.

Table 1: Physicochemical Properties of 5-Methylethylone

Property Value Source

Molecular Formula C₁₃H₁₇NO₃ [2]

Molar Mass 235.283 g·mol⁻¹ [2][4]

Appearance Solid [4]

Solubility

DMF: 20 mg/ml; DMSO: 20

mg/ml; Ethanol: 20 mg/ml;

PBS (pH 7.2): 1 mg/ml

[4]

CAS Number 1364933-82-3 [2][4][5]

Table 2: Pharmacological Profile (Comparative)
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Parameter 5-Methylethylone
Methylone (for
comparison)

Source

Mechanism of Action

Presumed

monoamine

transporter

substrate/releaser

Substrate at DAT,

NET, and SERT,

inducing monoamine

release

[3][7][8]

Receptor Binding

Profile
Data not available

Weak affinity for 5-

HT₂ₐ receptors
[9]

Pharmacokinetics

(Human)
Data not available

Tmax: ~2 hours; T₁/₂:

~6-7 hours (dose-

dependent)

[10]

Metabolism Data not available

Primarily metabolized

by CYP2D6 to

dihydroxymethcathino

ne and other minor

metabolites.

[11]

Toxicity Data not available

Neurotoxic effects

have been suggested,

particularly on

dopamine nerve

terminals when co-

administered with

other stimulants.

[12][13]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Experimental Protocols
Due to the lack of published, specific experimental protocols for 5-Methylethylone, the

following sections provide detailed, representative methodologies for its synthesis, analysis,

and pharmacological characterization based on established procedures for synthetic

cathinones.

Synthesis Protocol (Hypothetical)
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The synthesis of 5-Methylethylone would likely proceed via a route common for β-keto

phenethylamines, starting from 5-methyl-1,3-benzodioxole.

Objective: To synthesize 2-(ethylamino)-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

Materials:

5-methyl-1,3-benzodioxole

Propionyl chloride

Aluminum chloride (AlCl₃)

Dichloromethane (DCM)

Bromine (Br₂)

Ethylamine solution

Sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl)

Diethyl ether

Standard laboratory glassware and safety equipment

Procedure:

Friedel-Crafts Acylation: To a solution of 5-methyl-1,3-benzodioxole in dry DCM at 0°C,

slowly add anhydrous AlCl₃. Stir for 15 minutes, then add propionyl chloride dropwise. Allow

the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by

pouring it over ice and HCl. Separate the organic layer, wash with water and brine, dry over

MgSO₄, and evaporate the solvent to yield 1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.
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α-Bromination: Dissolve the product from step 1 in a suitable solvent like chloroform or acetic

acid. Add bromine dropwise while stirring. The reaction progress can be monitored by the

disappearance of the bromine color. After the reaction is complete, remove the solvent under

reduced pressure to obtain 2-bromo-1-(7-methyl-1,3-benzodioxol-5-yl)propan-1-one.

Amination: Dissolve the α-bromoketone in a solvent like ethanol. Add an excess of

ethylamine solution and stir at room temperature for 24 hours.

Work-up and Purification: Neutralize the reaction mixture with a saturated NaHCO₃ solution.

Extract the product with DCM. Wash the combined organic layers with water, dry over

MgSO₄, and concentrate in vacuo. The crude product can be purified by column

chromatography or by converting it to its hydrochloride salt. To form the salt, dissolve the

freebase in diethyl ether and bubble dry HCl gas through the solution until precipitation is

complete. Filter the resulting solid and dry to obtain 5-Methylethylone HCl.

Analytical Protocol: LC-MS/MS
Objective: To identify and quantify 5-Methylethylone in a biological matrix (e.g., plasma).

Materials and Instrumentation:

Agilent 1290 Infinity II UHPLC system or equivalent

Agilent 6470 Triple Quadrupole LC/MS system or equivalent

Poroshell 120 EC-C18 column (or similar)

5-Methylethylone analytical standard and a deuterated internal standard (e.g., 5-
Methylethylone-d5)

Formic acid, methanol, water (LC-MS grade)

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

Centrifuge, evaporator

Procedure:
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Sample Preparation (SPE): a. To 100 µL of plasma, add 10 µL of the internal standard

solution. b. Condition the SPE cartridge with methanol followed by water. c. Load the sample

onto the cartridge. d. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in

water) to remove interferences. e. Elute the analyte with methanol. f. Evaporate the eluent to

dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC Conditions:

Mobile Phase A: 0.1% formic acid in water

Mobile Phase B: 0.1% formic acid in methanol

Gradient: Start at 15% B, ramp to 70% B over 2 minutes, then to 95% B for a column

wash, and re-equilibrate at 15% B.

Flow Rate: 0.8 mL/min

Injection Volume: 5 µL

MS/MS Conditions (Dynamic MRM):

Ionization Mode: Electrospray Ionization (ESI), Positive

Precursor Ion: [M+H]⁺ for 5-Methylethylone (m/z 236.1)

Product Ions: At least two product ions should be monitored for confident identification

(e.g., fragments corresponding to the loss of the ethylamine side chain). Collision energies

must be optimized for each transition.

Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard

against a calibration curve.

Pharmacological Assay Protocol: Monoamine
Transporter Uptake Inhibition
Objective: To determine the potency of 5-Methylethylone to inhibit uptake at the dopamine

(DAT), norepinephrine (NET), and serotonin (SERT) transporters.
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Materials:

HEK-293 cells stably expressing human DAT, NET, or SERT

[³H]dopamine, [³H]norepinephrine, and [³H]serotonin

5-Methylethylone test solutions at various concentrations

Known transporter inhibitors for positive controls (e.g., mazindol for DAT/NET, imipramine for

SERT)

Krebs-HEPES buffer

Scintillation counter and fluid

Procedure:

Cell Plating: Plate the transporter-expressing HEK-293 cells in 96-well plates and grow to

confluence.

Assay: a. Wash the cells with Krebs-HEPES buffer. b. Pre-incubate the cells for 10 minutes

at 25°C with varying concentrations of 5-Methylethylone or the control inhibitor. c. Initiate

the uptake by adding the respective radiolabeled monoamine (e.g., [³H]dopamine for DAT

cells) at a final concentration of ~20 nM. d. Incubate for a short period (e.g., 5-10 minutes) to

measure initial uptake rates. e. Terminate the uptake by rapidly washing the cells with ice-

cold buffer.

Measurement: a. Lyse the cells and add scintillation fluid. b. Measure the radioactivity in

each well using a scintillation counter.

Data Analysis: a. Define non-specific uptake in the presence of a high concentration of a

known inhibitor. b. Subtract non-specific uptake from all measurements to get specific

uptake. c. Plot the percentage of inhibition of specific uptake versus the log concentration of

5-Methylethylone. d. Calculate the IC₅₀ value (the concentration that inhibits 50% of specific

uptake) by fitting the data to a sigmoidal dose-response curve.

Visualizations
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The following diagrams illustrate the chemical classification, hypothesized mechanism of

action, and an analytical workflow for 5-Methylethylone.

Chemical Classification of 5-Methylethylone

Phenethylamines

Amphetamines

α-methyl group

Cathinones (β-keto Amphetamines)

β-ketone group

5-Methylethylone

Click to download full resolution via product page

Caption: Logical relationship of 5-Methylethylone to its parent chemical classes.
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Hypothesized Signaling Pathway of 5-Methylethylone

5-Methylethylone

Monoamine Transporter (DAT, NET, SERT)

Binds to and reverses transporter

Monoamines (DA, NE, 5-HT)

Efflux

Presynaptic Neuron

Synaptic Cleft

Postsynaptic Receptors

Binds to

Postsynaptic Neuron Monoamine Vesicle

Increased concentration

Increased Signal Transduction
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Experimental Workflow: LC-MS/MS Analysis

Plasma Sample Collection

Addition of Internal Standard

Solid Phase Extraction (SPE)

Evaporation & Reconstitution

UHPLC Separation

Tandem Mass Spectrometry (MS/MS) Detection

Data Analysis (Quantification)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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